Chlorobis(4-chlorophenyl)phosphine is commercially available from various suppliers, including Thermo Scientific and Sigma-Aldrich, with a purity of at least 97% . It falls under the category of phosphines, which are widely used as ligands in coordination chemistry and as intermediates in organic synthesis. The compound has a CAS number of 13685-26-2, indicating its unique identification in chemical databases.
The synthesis of chlorobis(4-chlorophenyl)phosphine typically involves the reaction of phosphorus trichloride with 4-chlorobenzene under controlled conditions. The general steps are as follows:
This method allows for the selective formation of chlorobis(4-chlorophenyl)phosphine while minimizing by-products .
Chlorobis(4-chlorophenyl)phosphine features a phosphorus atom bonded to two chlorinated phenyl groups and one chlorine atom. The molecular structure can be described as follows:
The compound's structural representation can be illustrated using molecular modeling software, revealing bond angles and distances that are critical for understanding its reactivity .
Chlorobis(4-chlorophenyl)phosphine participates in various chemical reactions typical of phosphines:
These reactions are essential for its application in catalysis and organic transformations .
The mechanism of action for chlorobis(4-chlorophenyl)phosphine primarily revolves around its role as a ligand in catalytic cycles. When coordinated to a metal center, it can stabilize reaction intermediates, enhance substrate activation, and facilitate electron transfer processes:
This mechanism underscores its utility in various synthetic pathways .
Chlorobis(4-chlorophenyl)phosphine exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications while requiring careful handling due to its reactivity .
Chlorobis(4-chlorophenyl)phosphine finds applications across several scientific fields:
The versatility of chlorobis(4-chlorophenyl)phosphine highlights its importance in modern synthetic chemistry .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: